molecular formula C13H14N2O4 B2637013 N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide CAS No. 1704602-47-0

N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide

Cat. No.: B2637013
CAS No.: 1704602-47-0
M. Wt: 262.265
InChI Key: LHMVPWKPEIXPJR-UHFFFAOYSA-N
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Description

N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide is a compound that features two furan rings connected via an oxalamide linkage. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. The presence of furan rings in a compound often imparts unique chemical and biological properties, making such compounds of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide typically involves the reaction of furan-2-carboxylic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction. The reaction conditions, including solvent choice and reaction time, are optimized to achieve high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and optimizing reaction parameters to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediates formed during the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can introduce various functional groups onto the furan rings, leading to a wide range of derivatives .

Scientific Research Applications

N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide has several scientific research applications, including:

Mechanism of Action

The mechanism by which N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The furan rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives such as:

  • N-(furan-2-ylmethyl)furan-2-carboxamide
  • Furan-2-ylmethyl furan-2-carboxylate
  • 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine

Uniqueness

N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide is unique due to its specific oxalamide linkage and the presence of two distinct furan rings. This structure imparts unique chemical reactivity and biological activity compared to other furan derivatives .

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-N'-(furan-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c16-12(14-5-3-10-4-7-18-9-10)13(17)15-8-11-2-1-6-19-11/h1-2,4,6-7,9H,3,5,8H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMVPWKPEIXPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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